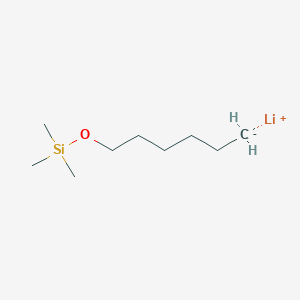

lithium;hexoxy(trimethyl)silane

Description

Structure

2D Structure

Properties

CAS No. |

166257-00-7 |

|---|---|

Molecular Formula |

C9H21LiOSi |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

lithium;hexoxy(trimethyl)silane |

InChI |

InChI=1S/C9H21OSi.Li/c1-5-6-7-8-9-10-11(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1 |

InChI Key |

FRMWAMNKPSAXDZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)OCCCCC[CH2-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Lithium;hexoxy Trimethyl Silane

Nucleophilic Reactivity in C-X Bond Formation

Lithium;hexoxy(trimethyl)silane, analogous to LiOTMS, is a potent nucleophile due to the highly polarized nature of the O-Li bond. The oxygen atom, bearing a significant negative charge, readily attacks electrophilic carbon centers, leading to the formation of new carbon-oxygen bonds. This nucleophilicity is central to its utility in a variety of organic transformations.

Reactions with Carbonyl Compounds

Organolithium reagents, including lithium silanolates, readily react with carbonyl compounds such as aldehydes and ketones. youtube.com The nucleophilic oxygen of the silanolate attacks the electrophilic carbonyl carbon, proceeding through a polar addition mechanism. youtube.com This addition leads to the formation of a tetrahedral intermediate, which upon aqueous workup, yields the corresponding alcohol. wikipedia.org

The reaction with sterically hindered ketones can sometimes lead to reduction of the carbonyl group rather than addition. youtube.com With Weinreb amides (N-methoxy-N-methyl amides), lithium silanolates can be used to synthesize ketones. The chelation of the lithium ion between the N-methoxy oxygen and the carbonyl oxygen stabilizes the tetrahedral intermediate, which then collapses to the ketone upon acidic workup. youtube.com

Lithium enolates, which can be formed by the deprotonation of a C-H bond alpha to a carbonyl group by a strong base, are also key intermediates in many carbonyl alkylation reactions. youtube.com Pre-formed lithium enolates react cleanly with aldehydes via a cyclic mechanism involving coordination of the carbonyl to the lithium atom. rsc.org

Interactions with Epoxides and Ring-Opening Reactions

This compound is expected to be a strong nucleophile capable of opening epoxide rings. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic oxygen attacks one of the electrophilic carbon atoms of the epoxide. youtube.comacs.org Due to the ring strain of the three-membered ring, epoxides are susceptible to ring-opening even by less potent nucleophiles. researchgate.net

In base-catalyzed or nucleophilic ring-opening of asymmetric epoxides, the attack generally occurs at the less sterically hindered carbon atom. acs.orgmt.com The reaction results in a trans-1,2-diol product after protonation of the resulting alkoxide. youtube.com Strong nucleophiles like Grignard and organolithium reagents, including lithium silanolates, follow this regioselectivity. acs.org The mechanism involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the site of attack. acs.org

The general reactivity of epoxides with strong nucleophiles like alkyllithium reagents involves the attack on the least substituted carbon, breaking the carbon-oxygen bond and forming an alkoxide, which is then protonated in a subsequent workup step. mt.com

Alkylation and Acylation Reactions

Enolate ions, which can be generated using lithium bases, are excellent nucleophiles for alkylation reactions with alkyl halides. This SN2 reaction forms a new carbon-carbon bond. The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of enolate alkylations that allow for the synthesis of carboxylic acids and methyl ketones, respectively.

Acylation reactions can also be achieved. For instance, lithiated trimethylsilyl (B98337) malonates and esters can be acylated using acid chlorides. This method has been applied to the synthesis of various molecules, including those of biological interest. The reaction of acid chlorides with organolithium reagents can be controlled to produce ketones. More reactive organolithium reagents will typically add twice to form tertiary alcohols. However, the use of less reactive organocuprates, which can be formed via transmetalation from organolithium compounds, allows for the selective formation of ketones from acid chlorides.

Role as a Non-Nucleophilic Base

While a potent nucleophile, this compound can also function as a mild, non-nucleophilic base. This dual reactivity allows it to be used in reactions where a strong base is required but nucleophilic attack is undesirable. The bulky trimethylsilyl group can sterically hinder the oxygen atom, favoring proton abstraction over nucleophilic addition in certain contexts.

Alkali metal trimethylsilanolates are soluble in many organic solvents, making them useful substitutes for alkali hydroxides. They are frequently employed as mild bases in various transformations. For example, they can be used to promote elimination reactions or to deprotonate substrates to form reactive intermediates without competing nucleophilic side reactions that might be observed with smaller, more nucleophilic bases.

Transmetalation Reactions with Other Metal Species

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. This process is typically driven by the relative electronegativities of the metals, with the organic group preferentially bonding to the more electropositive metal.

While specific examples of transmetalation involving this compound are not prevalent in the literature, the principles of transmetalation suggest its potential utility. Organolithium compounds are frequently used to generate other organometallic reagents through transmetalation. For instance, they react with metal halides to form new organometallic species. It is conceivable that this compound could react with a metal halide (e.g., CuI, ZnCl₂, MgBr₂) to form the corresponding metal hexoxy(trimethyl)silane, with the formation of lithium halide as a driving force. These new metal silanolates would exhibit different reactivity profiles compared to the parent lithium compound, potentially offering unique catalytic or stoichiometric applications. The formation of lithium diorganocuprates from the reaction of organolithium reagents with copper(I) halides is a common example of this strategy to moderate reactivity. researchgate.net

Silicon-Oxygen Bond Reactivity and Cleavage Mechanisms

The silicon-oxygen bond in silanolates and alkoxysilanes possesses distinct reactivity. While generally stable, this bond can be cleaved under certain conditions. The hydrolysis of alkoxysilanes to form silanols is a key reaction, often catalyzed by acid or base.

In the context of this compound, the Si-O bond is part of the stable trimethylsiloxy group. The cleavage of this bond is not as facile as the O-Li bond. However, in the presence of strong electrophiles or under harsh acidic or basic conditions, cleavage can occur. For instance, the reaction of alkali metal trimethylsilanolates with acyl chlorides can proceed through the formation of a trimethylsilyl ester intermediate, which is then hydrolyzed by another equivalent of the silanolate. This indicates a reaction pathway involving the cleavage of the newly formed acyl-oxygen bond rather than the silicon-oxygen bond of the silanolate itself. The fluoride (B91410) anion is also known to effectively cleave Si-O bonds.

Recent research has also explored the enzymatic cleavage of silicon-carbon bonds in siloxanes, which involves a tandem oxidation mechanism. While not directly involving the Si-O bond of a silanolate, this highlights the ongoing research into breaking down robust silicon-containing compounds.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical and diastereoselective outcomes of reactions involving organosilicon compounds are of paramount importance in synthetic chemistry, enabling the precise construction of chiral molecules. While specific studies on the stereochemical control exerted by this compound are not extensively documented, insights can be drawn from analogous reactions involving silyl (B83357) lithium reagents and related alkoxysilanes.

The reactivity of this compound is anticipated to be governed by nucleophilic attack of the hexoxy anion at an electrophilic center, or by the reaction of a silyl anion derived from it. In reactions where a silyl lithium species attacks a chiral electrophile, the stereochemical outcome is often dictated by the mechanism of the substitution reaction. For instance, in reactions of silyl lithium reagents with secondary alkyl chlorides, a stereospecific SN2-type substitution with inversion of configuration at the carbon center is observed. organic-chemistry.org This suggests that if this compound were to participate in similar substitution reactions, a high degree of stereocontrol could be anticipated.

The diastereoselectivity of reactions involving compounds like this compound can be influenced by several factors, including the steric bulk of the reactants, the nature of the solvent, and the presence of chelating groups. In the context of nucleophilic addition to carbonyl compounds, the facial selectivity is often governed by Felkin-Anh or Cram's chelation models. The bulky trimethylsilyl group, along with the hexoxy group, would likely play a significant role in directing the approach of the nucleophile.

Furthermore, the formation of pentacoordinate and hexacoordinate silicon intermediates is a key feature of nucleophilic attack at silicon in tetraalkoxysilanes. researchgate.net The geometry of these intermediates can influence the stereochemical outcome of the reaction. For example, the selective ring-opening of 1,3-di-isopropylsilylenes with alkyl lithium reagents proceeds with high regioselectivity, likely through an alkoxy-silane intermediate, demonstrating that the silicon center can direct the stereochemical course of a reaction. nih.gov

Table 1: Factors Influencing Stereochemical and Diastereoselective Outcomes

| Factor | Influence on Stereochemistry and Diastereoselectivity |

| Reaction Mechanism | SN2-type reactions typically lead to inversion of configuration. |

| Steric Hindrance | The bulky trimethylsilyl and hexoxy groups can direct the approach of reactants, influencing facial selectivity. |

| Solvent | The coordinating ability of the solvent can affect the aggregation state and reactivity of the lithium reagent, thereby influencing selectivity. |

| Intermediate Geometry | The formation of transient pentacoordinate or hexacoordinate silicon species can dictate the stereochemical pathway. |

| Chelation | The presence of nearby functional groups capable of chelating the lithium cation can lock the conformation of the substrate, leading to higher diastereoselectivity. |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity profile and for optimizing reaction conditions. While specific thermodynamic and kinetic data for this compound are scarce, general principles from related systems provide a framework for understanding its behavior.

The reactivity of lithium alkoxides and silyl lithium reagents is significantly influenced by the solvent. Studies on the reaction of aminosilanes with silanols have shown that reaction rates can be much faster in non-polar solvents like hexane (B92381) compared to polar aprotic solvents like tetrahydrofuran (B95107) (THF). nih.gov This is attributed to the competitive hydrogen bonding of the polar solvent with the reactants, which can hinder the formation of the necessary prereaction complexes. nih.gov It is plausible that the reactivity of this compound would exhibit similar solvent dependency.

Table 2: Factors Affecting the Kinetics and Thermodynamics of Reactivity

| Factor | Impact on Kinetics and Thermodynamics |

| Solvent Polarity | Non-polar solvents may accelerate reactions by favoring the formation of prereaction complexes, while polar solvents can solvate the lithium cation and potentially reduce reactivity. nih.gov |

| Temperature | Reaction rates generally increase with temperature, but complex dependencies can arise, such as a decrease in rate at higher temperatures due to the reduced stability of prereaction complexes. nih.gov |

| Nature of the Electrophile | The electronic and steric properties of the reacting partner will significantly influence the activation energy and the thermodynamic favorability of the reaction. |

| Stability of Intermediates | The formation of stabilized intermediates, such as resonance-stabilized carbanions or pentacoordinate silicon species, can lower the activation barrier. researchgate.netdtic.mil |

| Thermodynamic Driving Forces | The formation of strong silicon-oxygen bonds is often a key thermodynamic driving force in reactions of alkoxysilanes. |

Applications of Lithium;hexoxy Trimethyl Silane in Organic and Inorganic Synthesis

Employment as a Reagent in Complex Molecule Synthesis

Lithium trimethylsilanolate serves as a potent nucleophile and a mild, non-nucleophilic base in the synthesis of complex organic molecules. Its solubility in many organic solvents makes it an effective substitute for alkali hydroxides. thieme-connect.com

A primary application is the saponification (hydrolysis) of esters to produce carboxylic acids. This process is notably efficient for a wide range of esters, even those that are sterically hindered, and proceeds under mild conditions. The reaction mechanism involves the nucleophilic attack of the trimethylsilanolate anion on the electrophilic carbon of the ester group.

Beyond ester hydrolysis, it is utilized in various coupling reactions. Its weaker basicity compared to sodium or potassium analogs can be advantageous in preventing unwanted side reactions.

| Reaction Type | Substrate | Product | Key Features |

| Ester Hydrolysis | General Esters | Carboxylic Acids | Mild conditions, effective for hindered esters |

| Nucleophilic Substitution | Organic Halides | Silyl (B83357) Ethers | Introduction of trimethylsilyl (B98337) group |

| Base in Eliminations | Alkyl Halides | Alkenes | Acts as a non-nucleophilic base wikipedia.org |

Utilization in Protecting Group Chemistry

In the multi-step synthesis of complex molecules, protecting groups are crucial for temporarily masking reactive functional groups. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols, and lithium trimethylsilanolate can be instrumental in its introduction. wikipedia.orgwikipedia.org

By reacting with an alcohol, it forms a trimethylsilyl ether, effectively shielding the hydroxyl group from undesired reactions. wikipedia.org The formation of these silyl ethers renders the parent compound more volatile, which can be beneficial for analysis techniques like gas chromatography. wikipedia.org The TMS group is characterized by its chemical inertness and large molecular volume. wikipedia.org The deprotection of TMS ethers can be readily achieved using reagents like aqueous acid or fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride. wikipedia.orglibretexts.org

| Protecting Group | Functional Group Protected | Reagent for Introduction | Common Deprotection Methods |

| Trimethylsilyl (TMS) | Alcohols (R-OH) | Lithium Trimethylsilanolate | Aqueous Acid, Fluoride Ion (e.g., TBAF) wikipedia.orglibretexts.org |

| Trimethylsilyl (TMS) | Phenols (Ar-OH) | Lithium Trimethylsilanolate | Aqueous Acid, Fluoride Ion wikipedia.org |

| Trimethylsilyl (TMS) | Carboxylic Acids (R-COOH) | Lithium Trimethylsilanolate | Aqueous Acid, Fluoride Ion wikipedia.org |

Application in Polymerization Processes

Lithium trimethylsilanolate plays a significant role as a catalyst or initiator in various polymerization reactions. chembk.com It is particularly effective in the anionic ring-opening polymerization (AROP) of cyclic monomers like cyclotrisiloxanes and some esters. google.com

In the AROP of cyclotrisiloxanes, the trimethylsilanolate anion initiates polymerization by attacking the silicon atom of the cyclic monomer, leading to the opening of the ring and the formation of a propagating chain end. This method is especially suitable for producing block polysiloxanes or polysiloxanes with a functional group at one end. google.com The use of lithium-based initiators like lithium trimethylsilanolate is advantageous because they cleave the silicon-oxygen bonds in the cyclic monomer without breaking the Si-O-Si bonds in the resulting linear polymer chain. google.com Kinetic studies on the polymerization of hexamethylcyclotrisiloxane (B157284) initiated by lithium compounds have shown that the active species can exist as aggregates, with the degree of aggregation influencing the reaction order. researchgate.net

| Polymerization Type | Monomer | Role of LiTMSO | Resulting Polymer |

| Anionic Ring-Opening | Cyclotrisiloxanes (e.g., D3) | Initiator | Polysiloxanes google.com |

| Anionic Ring-Opening | Cyclic Esters (e.g., Lactones) | Initiator/Catalyst | Polyesters |

| Esterification | Alcohols and Carboxylic Acids | Catalyst | Polyesters chembk.com |

Development of Novel Synthetic Transformations

The unique reactivity of lithium trimethylsilanolate has led to its use in the development of new synthetic methods. Its character as a strong nucleophile but a relatively mild base allows for transformations that might be difficult with other reagents. For instance, its application in cross-coupling reactions is an area of active research, where its comparatively weaker basicity can help to minimize side reactions like protiodesilylation that can occur with stronger bases.

Researchers have also explored its use in combination with other reagents to achieve novel transformations. For example, the use of lithium hexamethyldisilazide (LiHMDS), a related sterically hindered base, in conjunction with transient trimethylsilyl protection has enabled the synthesis of complex heterocyclic structures like benzimidazole (B57391) amidines from nitriles, a reaction that is otherwise challenging. nih.gov While not a direct application of lithium trimethylsilanolate, this illustrates the broader utility of lithium-based silicon reagents in expanding the toolkit of synthetic chemists.

Precursor in Materials Science

Lithium trimethylsilanolate is a valuable precursor in the field of materials science for creating advanced materials with specific properties. chemimpex.com Its applications include the fabrication of thin films and the synthesis of specialized polymers and nanomaterials. chemimpex.com

Furthermore, it is used in the synthesis of silicon-based polymers, which are valued for their durability and flexibility and are used in products like sealants and adhesives. chemimpex.com The compound also functions as a surface modifier for coatings, improving properties such as adhesion and water repellency. chemimpex.com

| Material Application | Role of LiTMSO | Resulting Material/Product | Key Benefit |

| Atomic Layer Deposition (ALD) | Precursor | Lithium-containing thin films | Enhanced process and composition control sigmaaldrich.com |

| Lithium-Ion Batteries | Electrolyte Additive | High-voltage batteries | Improved conductivity and performance chemimpex.comsigmaaldrich.com |

| Polymer Synthesis | Monomer/Initiator | Silicon-based polymers (sealants, adhesives) | Superior durability and flexibility chemimpex.com |

| Surface Modification | Surface Modifier | Coatings | Improved adhesion and water repellency chemimpex.com |

| Nanotechnology | Reagent | Nanomaterials | Precise control of material properties chemimpex.com |

Catalytic Roles and Ligand Properties of Lithium;hexoxy Trimethyl Silane

As a Ligand in Transition Metal Catalysis

Lithium siloxides, including by extension lithium;hexoxy(trimethyl)silane, can serve as ligands for transition metals. The oxygen atom of the siloxide can coordinate to a metal center, functioning as a hard, anionic, monodentate ligand. The trimethylsilyl (B98337) group imparts significant steric bulk, a feature that can be further enhanced by the hexoxy substituent. This steric hindrance is a critical attribute in ligand design, as it can be used to control the coordination number of the metal complex, stabilize reactive intermediates, and influence the regioselectivity and stereoselectivity of catalytic reactions.

In the broader context of silyl (B83357) ligands, their unique σ-donating characteristics and trans-effects are crucial in augmenting the reactivity and selectivity of various catalytic processes. Silyl ligands play a significant role in enhancing reactions such as small molecule activation and cross-coupling reactions. The lipophilicity conferred by silyl groups, like the trimethylsilyl group in this compound, renders metal complexes more soluble in nonpolar organic solvents, which can enhance their reactivity compared to corresponding metal halides.

Influence on Catalyst Selectivity and Activity

The activity and selectivity of a catalyst are intricately linked to the properties of its ligands. For a ligand like this compound, the hexoxy group would introduce additional steric bulk compared to a simpler methoxy (B1213986) or ethoxy group. This increased steric demand can be advantageous in controlling selectivity. For instance, in polymerization reactions, bulky ligands can influence the stereochemistry of the polymer chain.

The basicity of the siloxide is another key factor. Lithium siloxides are generally less basic than lithium alkoxides, which can be beneficial in minimizing side reactions. The electronic effect of the hexoxy group—an electron-donating group—would likely increase the electron density on the oxygen atom, thereby enhancing its nucleophilicity and potential catalytic activity in reactions such as ring-opening polymerizations of cyclic esters. In the case of lithium trimethylsilanolate (LiTMSO), it has been shown to be an efficient catalyst for the polymerization of esters.

The influence of related lithium compounds on catalyst selectivity has been observed in various systems. For example, the modification of ruthenium catalysts with lithium hydroxide (B78521) has been shown to significantly improve selectivity in hydrogenation reactions by diminishing acidic sites on the catalyst support and enhancing the adsorption of the aromatic ring on the metal nanoparticles. sigmaaldrich.com While a different system, this illustrates the principle of how lithium-containing species can modulate catalyst performance.

Table 1: Illustrative Catalytic Applications of Related Lithium Silanolates

| Catalyst/Reagent | Reaction Type | Substrate Example | Product Type | Key Finding |

| Lithium trimethylsilanolate (LiTMSO) | Ring-Opening Polymerization | Lactide | Polylactide (PLA) | Efficiently catalyzes polymerization, allowing for control over molecular weight. |

| Lithium trimethylsilanolate (LiTMSO) | Esterification | Alcohols | Esters | Acts as a catalyst to facilitate the formation of esters from alcohols. chembk.com |

| Siloxane-mediated with Li reagent | Pd-catalyzed Cross-Coupling | Aryl iodides | Biaryls | Organolithium reagents are converted to more stable organosilicon intermediates, avoiding side products. nih.gov |

Role in Main Group Element Catalysis

Beyond transition metal catalysis, this compound has potential applications in main group catalysis. Organolithium compounds are fundamental in this field, acting as initiators, catalysts, and reagents. The utility of lithium bis(trimethylsilyl)amide (LiHMDS), a related organosilicon lithium compound, as a catalyst for the ring-opening polymerization of cyclic esters like lactide, δ-valerolactone, and ε-caprolactone, highlights the catalytic prowess of such species. alfachemic.comrsc.org LiHMDS has demonstrated high activity, achieving rapid and controlled polymerization to produce polyesters with narrow molecular weight distributions. alfachemic.comrsc.org

The mechanism in these polymerizations often involves the nucleophilic attack of the lithium-containing species on the cyclic ester, initiating the polymerization process. The structure of this compound, with its nucleophilic oxygen center, suggests it could operate through a similar mechanism. The steric and electronic properties imparted by the hexoxy and trimethylsilyl groups would be critical in modulating its reactivity and the properties of the resulting polymer.

Heterogeneous vs. Homogeneous Catalysis Paradigms

This compound is inherently a molecular species and would primarily be employed in homogeneous catalysis , where the catalyst is in the same phase as the reactants, typically a liquid solution. Homogeneous catalysis offers the advantages of high activity and selectivity due to the well-defined nature of the catalytic species. The solubility of this lipophilic siloxide in common organic solvents would facilitate its use in such systems.

However, the principles of its reactivity could be extended to heterogeneous catalysis . For instance, it could be used to functionalize the surface of a solid support, such as silica (B1680970) or alumina. This process, known as grafting, would immobilize the catalytically active siloxide species onto a solid surface. The resulting heterogeneous catalyst would combine the reactivity of the molecular species with the practical advantages of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. While specific examples for this compound are not documented, the surface modification of materials with silanes is a well-established strategy. For example, lithium trimethylsilanolate is noted for its role as a surface modifier in coatings. chemimpex.com

Table 2: Comparison of Catalysis Paradigms for Siloxide Catalysts

| Paradigm | Description | Advantages | Potential Application of this compound |

| Homogeneous Catalysis | Catalyst and reactants are in the same phase (e.g., solution). | High activity, high selectivity, well-defined active sites, mild reaction conditions. | As a soluble catalyst for polymerization, esterification, and other organic transformations. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). | Ease of separation and catalyst recycling, thermal stability. | Immobilized on a solid support (e.g., silica) to create a recyclable catalyst for various organic reactions. |

Advanced Spectroscopic and Structural Characterization of Lithium;hexoxy Trimethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chemical compounds in solution. For lithium;hexoxy(trimethyl)silane, a multi-nuclear NMR approach would be essential to fully characterize its structure.

Key nuclei for investigation would include ¹H, ¹³C, ⁷Li, and ²⁹Si. ¹H and ¹³C NMR would provide information about the hexoxy and trimethylsilyl (B98337) fragments of the molecule. The chemical shifts, signal integrations, and coupling patterns would confirm the connectivity of these organic moieties.

⁷Li NMR spectroscopy is particularly crucial for understanding the nature of the lithium center. northwestern.eduresearchgate.net The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment and the degree of aggregation (i.e., whether the compound exists as a monomer, dimer, or higher-order cluster in solution). northwestern.edu For organolithium compounds, the ⁷Li chemical shift typically falls within a range of -9 to +3 ppm. northwestern.edu

²⁹Si NMR would offer direct insight into the silicon environment. The chemical shift of the ²⁹Si nucleus would confirm the presence of the trimethylsiloxy group and could provide information about the nature of the Si-O bond.

Hypothetical ¹H NMR Data for this compound: This table represents the type of data that would be expected from a ¹H NMR experiment. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH₃)₃ | ~0.1 - 0.4 | Singlet | 9H |

| OCH₂(CH₂)₄CH₃ | ~3.5 - 3.8 | Triplet | 2H |

| OCH₂(CH₂)CH₂CH₂CH₃ | ~1.5 - 1.7 | Multiplet | 2H |

| O(CH₂)₂(CH₂)₂CH₂CH₃ | ~1.2 - 1.4 | Multiplet | 4H |

| O(CH₂)₅CH₃ | ~0.8 - 1.0 | Triplet | 3H |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a "fingerprint" of the compound and can be used to identify specific functional groups.

For this compound, key vibrational modes would include:

C-H stretching and bending vibrations from the hexoxy and trimethylsilyl groups.

Si-C stretching and bending vibrations from the trimethylsilyl group.

C-O stretching vibrations from the hexoxy group.

Si-O stretching vibrations , which are typically strong and found in the region of 1000-1100 cm⁻¹. researchgate.net

Li-O stretching vibrations , which would appear at lower frequencies and provide direct evidence of the lithium-oxygen bond. The position of this band would be sensitive to the aggregation state of the compound.

A comparative analysis of the IR and Raman spectra would be necessary for a complete vibrational assignment, as some modes may be active in one technique but not the other. youtube.com

Expected Characteristic Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-3000 |

| Si-CH₃ | Symmetric/Asymmetric Stretching | ~2960, ~2900 |

| Si-CH₃ | Deformation | ~1250 |

| C-O | Stretching | 1050-1150 |

| Si-O | Stretching | 1000-1100 |

| Li-O | Stretching | 400-600 |

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its fragmentation patterns. nih.gov For a reactive species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be employed to observe the intact molecular ion or aggregates. nih.govacs.org

The mass spectrum would be expected to show a peak corresponding to the mass of the this compound unit, as well as peaks corresponding to aggregates (e.g., dimers, trimers, tetramers), which are common for lithium alkoxides. acs.org The isotopic pattern of silicon would also be observable.

Fragmentation analysis could reveal information about the relative strengths of the bonds within the molecule. For example, cleavage of the O-Li bond, the Si-O bond, or fragmentation of the hexoxy group could be observed. Gas chromatography-mass spectrometry (GC-MS) could be used to analyze volatile degradation or reaction products. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on:

The aggregation state of the compound in the solid state (e.g., monomer, dimer, tetrameric cubane, or larger aggregate).

The coordination number and geometry of the lithium and silicon atoms.

Precise bond lengths and angles for all atoms in the structure.

The packing of the molecules in the crystal lattice.

The structures of many lithium alkoxides and siloxides have been determined by X-ray crystallography, often revealing complex aggregated structures. nih.gov

Electron Microscopy and Surface Science Techniques for Material Applications

Should this compound be utilized in materials science, for example, as a precursor for the synthesis of lithium silicate (B1173343) materials or as a surface modification agent, electron microscopy and other surface science techniques would be invaluable for characterization.

Scanning Electron Microscopy (SEM) would be used to study the morphology and topography of materials derived from or treated with this compound. researchgate.net

Transmission Electron Microscopy (TEM) could provide higher-resolution images of the internal structure and crystallinity of such materials.

X-ray Photoelectron Spectroscopy (XPS) would be a powerful tool for analyzing the surface elemental composition and chemical states of lithium, silicon, oxygen, and carbon. This would be particularly useful for confirming the presence and chemical environment of the compound on a surface.

Computational Chemistry and Theoretical Studies of Lithium;hexoxy Trimethyl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium;hexoxy(trimethyl)silane, DFT calculations can predict its geometry, thermodynamic stability, and electronic properties.

DFT calculations, often employing functionals like B3LYP, are instrumental in determining the ground-state structure of this compound. These calculations can explore various possible conformations and aggregation states (monomers, dimers, trimers, etc.) to identify the most energetically favorable arrangements. For instance, studies on analogous lithium alkoxides and amides, such as lithium hexamethyldisilazide (LiHMDS), have shown that DFT can accurately model the energetics of aggregation and solvation. nih.gov It is expected that for this compound, DFT would predict a tendency to form aggregates, a common characteristic of organolithium compounds due to their electron-deficient nature. mt.com

The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is likely localized on the oxygen atom, while the LUMO may be associated with the lithium-silicon fragment, indicating the nucleophilic character of the oxygen and the electrophilic nature of the lithium.

High-throughput DFT calculations have been successfully used to predict stable phases of lithium silicides, demonstrating the power of this method in exploring the potential energy surface of lithium-silicon systems. aps.org Similar approaches could be applied to understand the solid-state structures of this compound.

A summary of typical parameters obtained from DFT calculations for related lithium compounds is presented below.

| Property | Typical Calculated Value/Information | Significance for this compound |

| Aggregation Energy | Favorable for dimer/trimer/tetramer formation | Predicts the likely state of the compound in non-polar solvents. |

| Solvation Energy | Exothermic, indicating stabilization by solvent molecules | Determines the degree of solvation and the structure in coordinating solvents. |

| HOMO-LUMO Gap | Provides a measure of chemical reactivity | A smaller gap suggests higher reactivity. |

| Mulliken Charges | Partial positive charge on Li, negative on O | Confirms the ionic character of the Li-O bond. |

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding its behavior in solution, including solvation, aggregation dynamics, and transport properties.

Classical MD simulations, often using force fields like COMPASS II or OPLS, can model the interactions between this compound and various solvent molecules. mdpi.com These simulations can reveal the structure of the solvation shell around the lithium ion and the organic part of the molecule. For instance, in ethereal solvents like tetrahydrofuran (B95107) (THF), it is expected that the lithium cation would be coordinated by several solvent molecules. nih.govacs.org The number and stability of these coordinated solvent molecules can be quantified through MD simulations. researchgate.net

MD simulations are also invaluable for studying the dynamics of aggregation. Organolithium compounds are known to exist as aggregates in solution, and the equilibrium between different aggregation states (e.g., monomers, dimers, tetramers) is highly dependent on the solvent and temperature. mt.com MD can model the rates of association and dissociation of these aggregates, providing a dynamic picture that complements the static view from DFT calculations. Studies on similar lithium alkoxides have shown that they can form various aggregates, and MD simulations help in understanding the fluctuations of key structural parameters like Li-O distances over time. researchgate.net

Furthermore, MD simulations can predict macroscopic properties such as diffusion coefficients and viscosity of solutions containing this compound. researchgate.net These properties are essential for understanding its behavior in practical applications.

| Simulation Parameter | Information Gained for this compound |

| Radial Distribution Function | Describes the probability of finding solvent molecules at a certain distance from the solute. |

| Coordination Number | Average number of solvent molecules in the first solvation shell of the lithium ion. |

| Mean Square Displacement | Used to calculate the self-diffusion coefficient of the compound in solution. |

| Potential of Mean Force | Describes the free energy profile of processes like ion-pairing or aggregation. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound requires detailed knowledge of the reaction mechanisms it participates in. Computational methods, particularly those based on DFT, are extensively used to model reaction pathways and analyze transition states.

For a given reaction involving this compound, such as its role as a nucleophile or a base, computational modeling can identify the most likely reaction mechanism. This involves locating the transition state (TS) structures connecting reactants and products on the potential energy surface. The energy barrier associated with the TS determines the reaction rate.

For example, in a nucleophilic addition reaction to a carbonyl compound, DFT calculations can be used to model the approach of the this compound aggregate (or monomer) to the carbonyl group, the formation of the new carbon-oxygen bond, and the subsequent steps. wikipedia.org The stereoselectivity of such reactions can also be investigated by comparing the energies of the transition states leading to different stereoisomers.

Transition state analysis provides not only the activation energy but also the geometry of the transition state, which can offer insights into the factors controlling the reaction's outcome. For analogous lithium enolates, computational studies have been crucial in understanding the role of aggregation and solvation in controlling reactivity and selectivity. acs.org

| Computational Task | Output | Relevance to Reactivity |

| Transition State Search | Geometry and energy of the transition state. | Determines the activation energy and rate of the reaction. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the found TS connects the desired reactants and products. | Validates the calculated reaction pathway. |

| Frequency Calculation | Vibrational frequencies of the TS (one imaginary frequency). | Confirms the nature of the stationary point as a true transition state. |

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of various nuclei, including ¹H, ¹³C, ⁷Li, and ²⁹Si. nih.gov For this compound, predicting the ⁷Li and ²⁹Si NMR chemical shifts would be particularly valuable for its characterization. The chemical shift of lithium is sensitive to its coordination environment and aggregation state. nih.govnorthwestern.edu Computational predictions can help in assigning the signals observed in experimental NMR spectra to specific species in solution (e.g., monomer vs. dimer). nih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted from DFT calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the identification of characteristic vibrational modes, such as the Si-O and O-Li stretching frequencies, which are sensitive to the molecular structure and bonding.

| Spectroscopic Technique | Predicted Parameter | Utility |

| NMR (¹H, ¹³C, ⁷Li, ²⁹Si) | Chemical Shifts, Coupling Constants | Aids in structure elucidation and identification of different species in solution. |

| IR/Raman Spectroscopy | Vibrational Frequencies and Intensities | Helps in identifying functional groups and confirming molecular structure. |

Understanding Bonding and Charge Distribution

A fundamental understanding of the chemical bonding and charge distribution within this compound is crucial for explaining its reactivity and physical properties. Computational methods like Natural Bond Orbital (NBO) analysis provide a quantitative description of bonding.

NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.org For this compound, NBO analysis can quantify the ionic character of the Li-O bond by examining the natural charges on the lithium and oxygen atoms. It is expected that the lithium atom will bear a significant positive charge, while the oxygen atom will have a corresponding negative charge, highlighting the polar nature of this bond. acs.org

| Analysis Method | Key Information Obtained | Insight Provided |

| Natural Population Analysis (NPA) | Atomic charges | Quantifies the ionicity of bonds, particularly the Li-O bond. |

| Natural Bond Orbital (NBO) Analysis | Hybridization, bond orders, donor-acceptor interactions | Describes the nature of chemical bonds and intermolecular interactions. |

| Atoms in Molecules (AIM) Theory | Bond critical points and their properties | Characterizes the nature of chemical bonds (e.g., ionic, covalent). |

Aggregation Phenomena and Supramolecular Structures

Solvation Effects on Aggregation State

The nature of the solvent plays a critical role in determining the aggregation state of lithium alkoxides. In non-polar hydrocarbon solvents, organolithium compounds typically form higher-order aggregates to stabilize the electron-deficient lithium centers. For a sterically hindered alkoxide like lithium;hexoxy(trimethyl)silane, one can anticipate the formation of oligomeric structures such as dimers, tetramers, or even larger clusters. For instance, the related and well-studied lithium tert-butoxide is known to exist as hexameric and octameric structures in the solid state. wikipedia.org

The introduction of coordinating solvents, particularly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), leads to the deaggregation of these larger clusters. wisc.edu The solvent molecules coordinate to the lithium centers, satisfying their coordination requirements and stabilizing lower aggregation states. It is common for tetramers or hexamers in hydrocarbon solvents to break down into dimers or even monomers in the presence of a sufficient concentration of a coordinating solvent like THF. wisc.edunih.gov

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in elucidating these solvation effects. Calculations have shown that the coordination of ethereal solvent molecules to the lithium atoms in an aggregate is an energetically favorable process that leads to the stabilization of smaller aggregates. nih.gov For example, DFT calculations on alkyllithium compounds in THF have demonstrated that the formation of solvated monomers and dimers is favored over larger, unsolvated aggregates. nih.gov The degree of solvation and the resulting aggregation state represent a dynamic equilibrium that is dependent on the solvent's coordinating ability, its concentration, and the temperature.

| Solvent Type | Expected Predominant Aggregation State of Bulky Lithium Alkoxides | Rationale |

| Non-polar (e.g., Hexane (B92381), Toluene) | Higher-order aggregates (e.g., Tetramers, Hexamers) | Lack of coordinating solvent molecules necessitates self-aggregation for stabilization of Li⁺ centers. saylor.org |

| Polar aprotic (e.g., THF, Diethyl Ether) | Lower-order aggregates (e.g., Dimers, Monomers) | Solvent molecules coordinate to Li⁺, breaking down larger aggregates into smaller, solvated species. wisc.edunih.gov |

Formation of Oligomers and Polymers in Solution

In solution, this compound is expected to exist as a dynamic equilibrium of various oligomeric species. The specific nature of these oligomers is dictated by factors such as concentration, temperature, and the solvent system employed. In non-coordinating solvents, the equilibrium would heavily favor larger aggregates like tetramers and hexamers, which often adopt cubane-like or ladder-like structures. saylor.org These structures are held together by Li-O-Li bridges.

The use of NMR spectroscopy, particularly ⁶Li and ¹³C NMR, is a powerful tool for studying the aggregation state of organolithium compounds in solution. acs.orgnih.govunt.edu By analyzing the chemical shifts, signal multiplicities, and through techniques like the method of continuous variations (Job plots), it is possible to determine the stoichiometry of the aggregates present. wpmucdn.com For instance, studies on various lithium alkoxides have identified the presence of well-defined tetrameric and dimeric species in ethereal solvents. acs.orgwpmucdn.com

The formation of mixed aggregates is also a common phenomenon. If other organolithium species are present in the solution, such as alkyllithiums or other lithium alkoxides, there is a high propensity for the formation of mixed oligomers. acs.orgunt.edu These mixed aggregates can have distinct structures and reactivities compared to their homo-aggregated counterparts. The distribution of these mixed species is often statistical, but can be influenced by the relative steric and electronic properties of the constituent alkoxides. wpmucdn.com

Influence of Coordinating Solvents and Additives on Structure

Coordinating solvents and additives have a profound influence on the supramolecular structure of lithium alkoxides. Ethereal solvents like THF are known to break down larger aggregates by coordinating to the lithium centers, leading to the formation of smaller, more reactive species. wisc.edunih.gov The strength of this coordination and the extent of deaggregation depend on the Lewis basicity and steric bulk of the solvent. For example, THF is generally a better coordinating solvent than diethyl ether, leading to a greater proportion of lower aggregates. wisc.edu The addition of even more potent Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can lead to the formation of monomeric species, even in hydrocarbon solvents. wisc.eduwikipedia.org

The structure of these solvated aggregates has been investigated using both experimental techniques and computational methods. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations of mixed alkyllithium/lithium alkoxide aggregates in dimethyl ether have provided insights into the coordination number of lithium, the stability of the solvated complexes, and the dynamic nature of the solvent-aggregate interactions. nih.gov These studies reveal that the solvent molecules are not merely spectators but are integral components of the supramolecular structure.

Additives can also be incorporated directly into the aggregate structure. For example, lithium halides are known to form mixed aggregates with other organolithium compounds, which can significantly alter their structure and reactivity. rsc.orgresearchgate.net The formation of these mixed-ligand aggregates can lead to changes in the geometry of the aggregate core, from cubane-like structures to more open ladder or stacked arrangements.

| Additive | Effect on Aggregation | Structural Implication |

| Tetrahydrofuran (THF) | Deaggregation | Formation of smaller, solvated dimers and monomers. wisc.edu |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Strong Deaggregation | Favors monomeric species by chelating to lithium centers. wisc.edu |

| Hexamethylphosphoramide (HMPA) | Very Strong Deaggregation | Can lead to the formation of separated ion pairs. wikipedia.org |

| Lithium Halides (e.g., LiBr, LiCl) | Formation of Mixed Aggregates | Incorporation of halide into the aggregate core, altering its structure and stability. rsc.org |

Impact of Aggregation on Reactivity and Selectivity

The state of aggregation is a critical determinant of the reactivity and selectivity of organolithium reagents. saylor.orgwikipedia.org It is a long-held principle that smaller aggregates are generally more reactive than larger ones. This is attributed to the increased availability of the nucleophilic carbanion or, in this case, the alkoxide oxygen, in less sterically encumbered and more loosely associated species. The deaggregation promoted by coordinating solvents is a primary reason for the enhanced reactivity often observed in these media. wisc.edu

However, the relationship between aggregation and reactivity is not always straightforward. In some cases, specific aggregates, which may not be the most abundant species in solution, can be the most reactive. This is known as the Curtin-Hammett principle, where a rapid equilibrium between aggregates can funnel reactants through a highly reactive, minor component. Furthermore, some reactions have been shown to proceed via dimer-based or even tetramer-based transition states. wikipedia.org

The structure of the aggregate also influences the stereoselectivity of reactions. Chiral lithium alkoxides are widely used as auxiliaries in asymmetric synthesis. The enantioselectivity of these reactions is often dictated by the specific geometry of the mixed aggregates formed between the chiral alkoxide and the organolithium reagent. acs.orgnih.govnih.govnih.gov The well-defined supramolecular structure of these aggregates creates a chiral environment that directs the approach of the substrate, leading to high levels of stereocontrol. The composition and structure of these reactive aggregates can be manipulated by changing the solvent, temperature, or the stoichiometry of the components. acs.orgnih.gov

Synthesis and Reactivity of Derivatives and Analogues of Lithium;hexoxy Trimethyl Silane

Variations in Alkoxy Chain Length and Branching

The reactivity and physical properties of lithium alkoxysilanes can be significantly influenced by the nature of the alkoxy group attached to the silicon atom. Variations in the length and branching of the alkyl chain of the hexoxy group in lithium;hexoxy(trimethyl)silane can modulate its steric and electronic characteristics, thereby affecting its utility in synthesis.

Increasing the length of the alkoxy chain (e.g., from hexoxy to octoxy or decoxy) generally leads to a slight increase in the nucleophilicity of the oxygen atom due to the inductive effect of the longer alkyl chain. However, this electronic effect is often overshadowed by steric hindrance. Longer and more branched alkoxy groups increase the steric bulk around the reactive lithium-oxygen bond. This can be advantageous in certain applications where controlled or selective reactivity is desired, as the bulky group can direct the approach of electrophiles.

Table 1: Predicted Effects of Alkoxy Chain Variation on the Properties of Lithium;alkoxy(trimethyl)silane

| Alkoxy Group | Chain Length/Branching | Expected Steric Hindrance | Predicted Relative Reactivity | Predicted Solubility in Hexane (B92381) |

| Methoxy (B1213986) | Short, linear | Low | High | Moderate |

| Ethoxy | Short, linear | Low | High | Moderate |

| n-Hexoxy | Long, linear | Moderate | Moderate | High |

| tert-Hexoxy | Long, branched | High | Low | Very High |

| Cyclohexoxy | Cyclic | High | Low | High |

Modifications of the Silyl (B83357) Moiety

Modification of the trimethylsilyl (B98337) (TMS) group in this compound offers another avenue to tune the reagent's properties. Replacing the methyl groups on the silicon atom with other alkyl or aryl substituents can alter the electronic environment and steric accessibility of the silanolate oxygen.

For example, substituting the methyl groups with bulkier alkyl groups like tert-butyl (to form lithium;hexoxy(tri-tert-butyl)silane) would dramatically increase the steric shielding of the Li-O bond. Such a modification would likely render the compound more stable and less prone to aggregation in solution, but also less reactive as a nucleophile.

Conversely, replacing the methyl groups with electron-withdrawing groups, such as phenyl or trifluoromethyl, would decrease the electron density on the oxygen atom. This would reduce the nucleophilicity of the silanolate, making it a weaker base and nucleophile. The synthesis of these modified silyl analogues would typically involve the reaction of the corresponding substituted chlorosilane with lithium hexan-1-olate.

Table 2: Predicted Effects of Silyl Moiety Modification on the Properties of Lithium;hexoxy(R₃Si)olates

| Silyl Group (R₃Si) | Electronic Effect of R | Expected Steric Hindrance | Predicted Nucleophilicity |

| Trimethylsilyl (Me₃Si) | Electron-donating | Low | High |

| Triethylsilyl (Et₃Si) | Electron-donating | Moderate | High |

| tert-Butyldimethylsilyl (tBuMe₂Si) | Electron-donating | Moderate-High | Moderate |

| Tri-iso-propylsilyl (iPr₃Si) | Electron-donating | High | Low |

| Triphenylsilyl (Ph₃Si) | Electron-withdrawing | High | Low |

Substitution of Lithium with Other Alkali Metals

The identity of the alkali metal counterion plays a crucial role in the structure and reactivity of hexoxy(trimethyl)silane salts. While lithium is a small and highly polarizing cation, its substitution with other alkali metals such as sodium (Na) or potassium (K) leads to significant changes in the nature of the metal-oxygen bond and the aggregation state of the compound in solution.

Generally, as one moves down the alkali metal group from lithium to potassium, the ionic character of the M-O bond increases. wikipedia.org Sodium and potassium are less polarizing than lithium, resulting in a more ionic and less covalent bond with the silanolate oxygen. This increased ionic character generally leads to higher reactivity. For instance, potassium;hexoxy(trimethyl)silane would be expected to be a stronger base and a more reactive nucleophile than its lithium counterpart.

The larger ionic radii of sodium and potassium also influence the aggregation of these compounds in solution. While organolithium compounds often form complex aggregates, the corresponding sodium and potassium salts may exist in lower aggregation states or as more dissociated ion pairs, particularly in polar aprotic solvents. This can lead to enhanced reactivity.

Table 3: Comparison of Alkali Metal Hexoxy(trimethyl)silanolates

| Alkali Metal (M) | Ionic Radius (pm) | Electronegativity | Expected M-O Bond Character | Predicted Relative Reactivity |

| Lithium (Li) | 76 | 0.98 | More Covalent | Base |

| Sodium (Na) | 102 | 0.93 | More Ionic | Higher |

| Potassium (K) | 138 | 0.82 | Highly Ionic | Highest |

Comparative Studies with Related Organosilicon and Organolithium Reagents

To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity with that of other common organosilicon and organolithium reagents.

Comparison with (Trimethylsilyl)methyllithium (LiCH₂SiMe₃): (Trimethylsilyl)methyllithium is a carbanion-based reagent, making it a much stronger base and nucleophile than the oxygen-centered nucleophile of this compound. wikipedia.orgnih.gov While LiCH₂SiMe₃ is primarily used to introduce a trimethylsilylmethyl group, this compound serves as a source of a nucleophilic oxygen atom with a sterically demanding silyl group. The latter is often employed in situations requiring a bulky, non-nucleophilic base or a reagent for the synthesis of silyl ethers.

Comparison with Lithium tert-butoxide (LiOtBu): Both this compound and lithium tert-butoxide are sterically hindered alkoxide bases. The primary difference lies in the presence of the silicon atom in the former. The Si-O bond is known to have a high affinity for certain metals and can influence the coordination and reaction pathways in catalytic cycles. Furthermore, the trimethylsilyl group can be cleaved under specific conditions (e.g., with fluoride (B91410) ions), offering a synthetic handle that is not present with lithium tert-butoxide.

Comparison with other Lithium Silanolates: The reactivity of this compound can be compared to other lithium silanolates, such as lithium trimethylsilanolate (LiOSiMe₃). nih.gov The primary difference is the nature of the organic substituent. The hexoxy group in this compound provides greater steric bulk and increased solubility in nonpolar solvents compared to the simple methyl group in LiOSiMe₃. This can be exploited to fine-tune reactivity and selectivity in organic synthesis.

Table 4: Comparative Properties of Related Reagents

| Compound | Reagent Type | Primary Use | Relative Basicity | Relative Nucleophilicity |

| This compound | Silanolate | Bulky base, silyl ether synthesis | Moderate | Moderate |

| (Trimethylsilyl)methyllithium | Organolithium | Nucleophilic silylmethylation | Very High | Very High |

| Lithium tert-butoxide | Alkoxide | Bulky base | High | Low |

| Lithium trimethylsilanolate | Silanolate | Base, silyl ether synthesis | Moderate | Moderate |

Future Research Avenues and Emerging Trends

Exploration of New Reaction Classes

Lithium trimethylsilanolate has been primarily used as a strong nucleophile or a mild base in various organic transformations. thieme-connect.com Future research is poised to explore its utility in novel reaction classes beyond its current applications.

Potential Areas of Investigation:

Catalysis: Investigating the catalytic activity of lithium trimethylsilanolate in reactions such as aldol condensations, Michael additions, and polymerization initiation. Its basicity and the presence of the lithium cation could be harnessed for stereoselective control.

Frustrated Lewis Pair (FLP) Chemistry: Exploring its potential as a Lewis base component in FLP chemistry for the activation of small molecules like CO₂, H₂, and unsaturated hydrocarbons.

Single-Electron Transfer (SET) Processes: Investigating its role in SET pathways, potentially leading to new radical-based transformations for C-C and C-heteroatom bond formation.

A review of alkali metal trimethylsilanolates has highlighted their role in various organic synthesis reactions, providing a foundation for exploring these new frontiers. thieme-connect.comsigmaaldrich.com

Design of Advanced Materials Based on the Compound

The compound is a crucial building block for silicon-containing polymers and materials. chemimpex.com Future research will likely focus on designing sophisticated materials with tailored properties for high-performance applications.

Emerging Trends in Materials Design:

Precursor for Atomic Layer Deposition (ALD): Research has identified lithium trimethylsilanolate as a novel precursor for the atomic layer deposition of lithium-containing thin films. sigmaaldrich.com Future work will optimize ALD processes for creating highly uniform films for microelectronics and battery components.

High-Performance Polymers: Developing new synthesis routes to create advanced silicon-based polymers and siloxanes with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com

Surface Modification: Expanding its use as a surface modifier for coatings to improve adhesion, hydrophobicity, and durability on various substrates in the automotive and construction sectors. chemimpex.com

| Application Area | Research Goal | Potential Impact |

|---|---|---|

| Microelectronics | Optimize ALD processes using lithium trimethylsilanolate for Li-ion thin-film batteries. sigmaaldrich.com | Miniaturization of power sources and improved battery performance. |

| Advanced Polymers | Synthesize novel silicon-based polymers with superior durability and flexibility. chemimpex.com | Development of high-performance sealants, adhesives, and elastomers. |

| Coatings & Surfaces | Develop advanced surface treatments for enhanced water repellency and adhesion. chemimpex.com | Improved materials for construction, automotive, and aerospace industries. |

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. ucc.ie While specific research on lithium trimethylsilanolate in flow systems is nascent, the extensive work on other organolithium reagents in continuous processes provides a clear roadmap for its future integration. nih.govthieme-connect.de

The high reactivity and exothermicity often associated with organolithium reactions can be managed effectively within microreactors, which feature high surface-to-volume ratios for efficient heat dissipation. ucc.ie This allows for reactions to be conducted under conditions that would be hazardous in large-scale batch reactors. ucc.ie Future studies will likely focus on developing continuous flow protocols for reactions utilizing lithium trimethylsilanolate, enabling safer and more efficient industrial-scale synthesis of its derivatives. beilstein-journals.org

Sustainable Synthesis and Green Chemistry Principles

Modern chemical manufacturing increasingly emphasizes sustainability and adherence to green chemistry principles. Future research into lithium trimethylsilanolate will prioritize the development of more environmentally benign synthesis methods.

Current synthesis methods often involve reagents like methyllithium or lithium metal. thieme-connect.com A patent describes a more straightforward approach reacting lithium hydroxide (B78521) with hexamethyldisiloxane in an alcohol-cyclohexane solvent mixture, which points toward a more cost-effective and simpler process. google.com

Key Green Chemistry Objectives:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption by, for example, operating at ambient temperature and pressure.

Renewable Feedstocks: Exploring pathways to synthesize the compound or its precursors from renewable biological sources rather than petroleum-based feedstocks.

| Principle | Conventional Method | Potential Green Alternative |

|---|---|---|

| Starting Materials | Hexamethyldisiloxane with methyllithium. thieme-connect.com | Reaction of lithium hydroxide with hexamethyldisiloxane. google.com |

| Solvents | Anhydrous organic solvents like hexane (B92381) or ether. | Mixed solvents like ethanol/cyclohexane; exploration of bio-solvents. google.com |

| Process | Batch synthesis often requiring cryogenic conditions. | Continuous flow processing at moderate temperatures. ucc.ie |

Interdisciplinary Research with Materials Science and Engineering

The most significant future developments for lithium trimethylsilanolate will likely arise from collaborations between chemists, materials scientists, and engineers. Its role as a lithium source makes it highly relevant for energy storage technologies. chemimpex.com

Research has demonstrated its utility as an electrolyte additive in lithium-ion batteries to enhance conductivity and performance. chemimpex.comsigmaaldrich.com Further interdisciplinary studies could focus on:

Next-Generation Batteries: Incorporating the compound into the design of solid-state electrolytes or as a component in lithium-sulfur and lithium-air batteries to improve stability and energy density.

Functional Nanomaterials: Using the compound in the controlled synthesis of nanomaterials, leveraging its reactivity for precise control over material properties at the molecular level. chemimpex.com

Advanced Manufacturing: Integrating its use in advanced manufacturing techniques like 3D printing of functional silicone-based components or electronics.

This collaborative approach will be crucial for translating fundamental chemical properties into tangible technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.